1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

Description

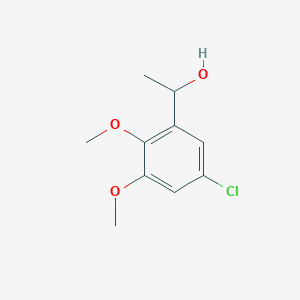

Structure

2D Structure

Properties

IUPAC Name |

1-(5-chloro-2,3-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWSVUDBJHGMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)Cl)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555788 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117052-18-3 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Importance Within Advanced Chemical Synthesis

The strategic value of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol in advanced chemical synthesis lies in its nature as a functionalized building block. The modification of phenyl groups with various functional groups can significantly impact the chemical and biological activities of the resulting synthesized compounds. wisdomlib.org The specific arrangement of a chloro and two methoxy (B1213986) substituents on the phenyl ring, combined with the ethanol (B145695) side chain, offers a unique combination of steric and electronic properties.

Dimethoxybenzene derivatives are recognized for their diverse applications in scientific fields, with their utility being highly dependent on the isomeric form. nih.gov The presence of methoxy groups can influence the reactivity of the aromatic ring and provide sites for further functionalization. The chloro-substituent further modifies the electronic nature of the ring and can serve as a handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry. The secondary alcohol of the ethanol group is a versatile functional group, readily undergoing oxidation, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

While specific, large-scale applications of this compound are not yet widely documented in mainstream chemical literature, it is available commercially for research purposes, particularly noted for its use in proteomics research. scbt.com This suggests its role as a specialized reagent or an intermediate in the synthesis of more complex molecules with potential biological activity. The structural motifs present in this compound are found in various biologically active molecules, implying its potential as a precursor in medicinal chemistry for the development of new therapeutic agents. nih.govnih.gov

Contextualization Within Substituted Phenylethanol Chemical Research

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol belongs to the broader class of substituted phenylethanols. These compounds are characterized by a phenyl ring and an ethanol (B145695) side chain, with various substituents on the aromatic ring. vedantu.com The study of substituted phenylethanols is a significant area of chemical research due to their wide range of applications and interesting chemical properties.

The properties of phenylethanols, such as acidity and reactivity, are heavily influenced by the nature and position of the substituents on the phenyl ring. vedantu.com For instance, electron-withdrawing groups like the chloro-substituent in the target molecule can affect the acidity of the hydroxyl group. The presence of methoxy (B1213986) groups, which are electron-donating, also plays a crucial role in modulating the electronic environment of the molecule. nih.gov

Research into related substituted phenylethanols provides a framework for understanding the potential of this compound. For example, the synthesis of various dimethoxyphenyl-ethanol derivatives has been explored, often involving the reduction of the corresponding acetophenone (B1666503) or the reaction of a benzaldehyde (B42025) with a Grignard reagent. google.comchemicalbook.com These synthetic strategies are likely applicable to the preparation of this compound. Furthermore, studies on other chloro-substituted aromatic compounds highlight the impact of the chlorine atom on the electrochemical and optical properties of the molecules. nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

Evolution of Synthetic Pathways: From Classical Approaches to Modern Innovations

The construction of this compound can be approached from several strategic viewpoints. The primary disconnection involves either forming the carbon-carbon bond that creates the ethyl side chain or reducing a pre-existing carbonyl group.

Organometallic Reagent-Based Syntheses

One of the most fundamental strategies for alcohol synthesis is the addition of an organometallic reagent to a carbonyl compound. In this approach, the target alcohol is synthesized through the nucleophilic addition of a methyl group to the carbonyl carbon of the corresponding aldehyde precursor, 5-chloro-2,3-dimethoxybenzaldehyde.

The synthesis of this aldehyde precursor can be achieved via electrophilic formylation of 1-chloro-2,3-dimethoxybenzene. The Vilsmeier-Haack reaction is a suitable method, employing a Vilsmeier reagent generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org The electron-donating nature of the two methoxy (B1213986) groups activates the benzene (B151609) ring towards electrophilic substitution. The formyl group is directed primarily to the para-position relative to the activating methoxy groups. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde. chemeurope.com

Once the aldehyde is secured, it can be reacted with a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi). The nucleophilic methyl group attacks the electrophilic carbonyl carbon, and a subsequent aqueous workup protonates the resulting alkoxide to yield the racemic secondary alcohol, this compound.

Reduction of Ketone Precursors: Catalyst and Reagent Diversity

An alternative and widely used pathway involves the reduction of the ketone precursor, 5'-Chloro-2',3'-dimethoxyacetophenone. This method is often preferred due to the stability of the ketone and the wide array of available reducing agents. The synthesis of the ketone itself is typically accomplished via Friedel-Crafts acylation, as detailed in the next section.

The reduction of the ketone to the secondary alcohol can be readily achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective choice due to its selectivity for aldehydes and ketones. For this transformation, NaBH₄ provides a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon. The subsequent protonation of the intermediate alkoxide during workup furnishes the final alcohol product. Lithium aluminum hydride (LiAlH₄) can also be used but is a significantly more powerful and less selective reducing agent.

Catalytic hydrogenation represents another diverse set of options. The ketone can be reduced using molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. These methods are highly effective but typically require elevated pressures and temperatures.

Strategies for Selective Functionalization of Aryl Moieties

The precise arrangement of substituents on the phenyl ring is critical and is established through the synthesis of the key intermediate, 5'-Chloro-2',3'-dimethoxyacetophenone. The most direct method for its preparation is the Friedel-Crafts acylation of 1-chloro-2,3-dimethoxybenzene. organic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction uses an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid activates the acylating agent, generating a potent electrophile (an acylium ion), which is then attacked by the electron-rich aromatic ring. youtube.com The methoxy groups are ortho-para directing and strongly activating, while the chlorine atom is a deactivating but ortho-para directing group. The resulting acylation occurs predominantly at the C5 position, which is para to one methoxy group and ortho to the other, leading to the desired ketone precursor.

The synthesis of the starting material, 1-chloro-2,3-dimethoxybenzene, can be accomplished through methods such as the lithiation of 1,3-dimethoxybenzene (B93181) followed by reaction with a chlorinating agent like N-chlorosuccinimide (NCS). google.comgoogle.com

Enantioselective Synthesis of Chiral this compound

For many applications, particularly in the pharmaceutical field, obtaining a single enantiomer of the chiral alcohol is essential. This requires the use of asymmetric synthesis techniques, which can be broadly categorized into chiral catalysts and biocatalytic transformations.

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation Approaches

Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of prochiral ketones. These methods utilize a metal complex containing a chiral ligand to control the stereochemical outcome of the reduction. Ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes are commonly employed.

For the asymmetric hydrogenation of 5'-Chloro-2',3'-dimethoxyacetophenone, a typical catalyst system consists of a ruthenium precursor complexed with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN). These reactions are performed under a hydrogen atmosphere and can achieve high conversions and excellent enantioselectivities (ee).

Asymmetric transfer hydrogenation (ATH) offers a practical alternative that avoids the use of high-pressure hydrogen gas. wikipedia.org In ATH, a hydrogen donor such as 2-propanol or a formic acid/triethylamine mixture is used. Chiral Ru(II) complexes, particularly those with N-tosylated diamine ligands like TsDPEN, are highly effective catalysts for this transformation. The mechanism involves the formation of a metal-hydride species that delivers the hydride to the ketone in a stereocontrolled manner, dictated by the chiral environment of the catalyst.

Table 1: Representative Catalyst Systems for Asymmetric Reduction of Substituted Acetophenones

| Catalyst System | Hydrogen Source | Typical Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru(II)-[(S,S)-TsDPEN] | HCOOH/NEt₃ | Aromatic Ketones | >95% |

| [Rh(cod)Cl]₂ / Chiral Ligand | H₂ (1-50 atm) | Acetophenone (B1666503) Derivatives | 90-99% |

| RuCl₂[(S)-BINAP][(S)-DAIPEN] | H₂ (10-100 atm) | Substituted Acetophenones | >98% |

Biocatalytic Transformations for Enantiopure Production

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. Enzymes, particularly alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones with exceptional levels of enantioselectivity and under mild reaction conditions (room temperature and neutral pH).

The asymmetric reduction of 5'-Chloro-2',3'-dimethoxyacetophenone can be performed using ADHs sourced from various microorganisms, such as Lactobacillus brevis, Rhodococcus sp., or Thermoanaerobacter sp. jk-sci.com These enzymes exhibit high selectivity, often following Prelog's rule to yield the (S)-alcohol, although anti-Prelog enzymes that produce the (R)-enantiomer are also available.

ADHs require a stoichiometric amount of a hydride donor, typically the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH). Due to the high cost of these cofactors, an in situ regeneration system is essential for a preparative-scale process. A common approach is the "substrate-coupled" regeneration, where a sacrificial alcohol like 2-propanol is added in excess. The same ADH or a second dehydrogenase oxidizes the sacrificial alcohol, regenerating the NADH/NADPH cofactor to be used in the primary reduction reaction.

Table 2: Biocatalytic Reduction of Chloro-Substituted Acetophenones using Alcohol Dehydrogenases (ADHs)

| Enzyme Source | Cofactor Regeneration System | Product Configuration | Enantiomeric Excess (ee) | Conversion |

|---|---|---|---|---|

| Lactobacillus brevis ADH (LB-ADH) | Glucose/Glucose Dehydrogenase (GDH) | (R) | >99% | High |

| Rhodococcus sp. ADH (Rsp-ADH) | 2-Propanol (Substrate-coupled) | (S) | >99% | High |

| Thermoanaerobacter sp. ADH | 2-Propanol (Substrate-coupled) | (S) | >99.5% jk-sci.com | >95% |

| Carrot, Radish, or other plant tissues | Endogenous cofactors and enzymes | (S) or (R) | ~98% chemeurope.com | Moderate to High chemeurope.com |

Chiral Auxiliary and Chiral Pool Strategies

Achieving the desired stereochemistry in this compound is crucial, and chiral auxiliaries offer a powerful method for directing the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic group temporarily attached to a prochiral substrate. wikipedia.org In the synthesis of this compound, a precursor like 5-chloro-2,3-dimethoxyacetophenone can be reacted with a chiral auxiliary. The inherent chirality of the auxiliary then guides the subsequent reduction of the ketone, leading to the preferential formation of one diastereomer. Following the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgresearchgate.net

One of the most widely used classes of chiral auxiliaries is the oxazolidinones, which are effective in various asymmetric transformations, including aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net These can be prepared from readily available amino acids or amino alcohols. wikipedia.org The general process involves acylating the oxazolidinone, performing the diastereoselective reaction, and then removing the auxiliary. wikipedia.org

An alternative approach is the chiral pool strategy, which utilizes abundant, naturally occurring chiral molecules as starting materials. york.ac.uknih.gov For the synthesis of this compound, a suitable starting material from the chiral pool, such as a terpene like citronellal (B1669106) or carvone, could be chemically modified to build the target molecule, preserving the original stereocenter. nih.gov

Table 1: Comparison of Chiral Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A temporarily attached chiral group guides the reaction's stereochemistry. wikipedia.org | Broad applicability, high diastereoselectivity often achievable. researchgate.net | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Pool | Utilizes naturally occurring, enantiomerically pure starting materials. nih.gov | Cost-effective due to abundant starting materials, can lead to concise syntheses. nih.gov | Limited by the availability of suitable chiral starting materials for the target molecule. |

Novel Reaction Conditions and Process Intensification Techniques in Synthesis

To enhance the efficiency, safety, and scalability of synthesizing this compound, researchers are exploring novel reaction conditions and process intensification (PI) techniques. semanticscholar.orgaiche.org These methods aim to create substantially smaller, cleaner, and more energy-efficient processes. aiche.org

Flow Chemistry: Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing. uc.ptresearchgate.net In this technique, reactants are pumped through a system of tubes or channels, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. semanticscholar.orguc.pt The high surface-area-to-volume ratio in microreactors or millireactors enables superior heat and mass transfer, which is particularly beneficial for highly exothermic reactions. semanticscholar.orgmdpi.com For the synthesis of this compound, a continuous flow process could involve passing a solution of 5-chloro-2,3-dimethoxyacetophenone through a packed bed reactor containing a catalyst for the reduction step. thieme-connect.de This approach allows for continuous production and can simplify purification. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted synthesis utilizes microwave radiation to heat reaction mixtures directly and efficiently. at.uagoogle.com This can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. nih.govsciensage.info The application of microwaves can be particularly effective for steps such as coupling reactions or the formation of heterocyclic structures that might be part of a more complex synthesis route involving the target compound. nih.gov

Table 2: Advanced Synthetic Techniques

| Technique | Principle | Key Benefits |

|---|---|---|

| Flow Chemistry | Reactants are continuously pumped through a reactor. uc.pt | Enhanced safety, precise control, improved heat/mass transfer, ease of scalability. semanticscholar.orguc.pt |

| Microwave-Assisted Synthesis | Uses microwave energy for rapid and direct heating of the reaction mixture. at.ua | Drastically reduced reaction times, often higher yields, energy efficiency. nih.govnih.gov |

| Ultrasound (Sonochemistry) | Uses acoustic cavitation to create high-energy microenvironments. unito.it | Can enhance reaction rates and yields. unito.itresearchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The twelve principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. nih.govsigmaaldrich.com The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy and Waste Prevention: A primary goal is to design synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) and prevent waste generation. nih.govsigmaaldrich.com This involves choosing reactions that are highly selective and efficient.

Safer Solvents and Catalysis: The use of hazardous organic solvents is a major concern. Green chemistry promotes the use of safer alternatives like water, supercritical fluids, or solvent-free reaction conditions. researchgate.netmun.ca Catalysis is a cornerstone of green chemistry, with a preference for catalytic reagents over stoichiometric ones. sigmaaldrich.com The use of recoverable and reusable heterogeneous catalysts is particularly advantageous as it simplifies product purification and reduces waste. researchgate.net For the synthesis of this compound, employing a recyclable catalyst for the asymmetric reduction of the ketone precursor in a green solvent would be a significant step towards a more sustainable process.

Energy Efficiency: Synthetic methods should be designed for energy efficiency, conducting reactions at ambient temperature and pressure whenever possible. nih.govsigmaaldrich.com Technologies like microwave synthesis can contribute to this goal by providing energy directly to the reacting molecules, reducing the need to heat large reaction vessels. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Prevention | Designing the synthetic route to minimize byproducts. sigmaaldrich.com |

| Atom Economy | Utilizing catalytic reactions to maximize the incorporation of reactants into the product. sigmaaldrich.com |

| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water or employing solvent-free conditions. mun.ca |

| Design for Energy Efficiency | Using energy-efficient techniques like microwave-assisted synthesis. nih.gov |

| Catalysis | Employing highly selective and recyclable catalysts for key transformations. sigmaaldrich.com |

Functional Group Interconversions of the Secondary Alcohol Moiety

The secondary alcohol group is a versatile functional handle that can participate in a range of transformations, including oxidation, esterification, etherification, and elimination reactions.

Oxidation Reactions: Scope and Selectivity

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(5-chloro-2,3-dimethoxyphenyl)ethanone. The choice of oxidizing agent is crucial to ensure selective conversion without affecting other parts of the molecule.

Mild oxidizing agents are generally preferred to prevent over-oxidation or side reactions with the electron-rich aromatic ring. Reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are well-suited for this transformation. libretexts.orgmsu.edumasterorganicchemistry.com These reagents are known for their ability to convert secondary alcohols to ketones efficiently under non-aqueous conditions, which prevents the formation of carboxylic acids that can occur with stronger, aqueous oxidants like chromic acid. libretexts.orgmsu.edu

The reaction with PCC, for instance, involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to yield the ketone. masterorganicchemistry.com The reaction is typically carried out in an inert solvent like dichloromethane.

Table 1: Representative Oxidation Reactions of Secondary Alcohols

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone | Dichloromethane (CH2Cl2), Room Temp. libretexts.orgmasterorganicchemistry.com |

| Pyridinium Dichromate (PDC) | 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone | Dichloromethane (CH2Cl2), Room Temp. msu.edu |

Esterification and Etherification Reactions: Control and Applications

Esterification: The secondary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or acid anhydride. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. libretexts.orgwpmucdn.com This is an equilibrium process, and to drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. libretexts.org

For example, reacting this compound with acetic acid in the presence of sulfuric acid would yield 1-(5-chloro-2,3-dimethoxyphenyl)ethyl acetate (B1210297).

Etherification: The formation of an ether from the secondary alcohol can be achieved through methods like the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This two-step process first involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.orgbyjus.com For instance, the sodium alkoxide of this compound could react with methyl iodide to produce 1-(5-chloro-2,3-dimethoxyphenyl)ethyl methyl ether. The success of this reaction is highly dependent on the steric hindrance of the alkyl halide, with primary halides being the most effective. libretexts.org

Table 2: Typical Esterification and Etherification Reactions

| Reaction Type | Reagents | Product | Key Conditions |

| Fischer Esterification | Acetic Acid, H₂SO₄ (catalyst) | 1-(5-Chloro-2,3-dimethoxyphenyl)ethyl acetate | Heat, removal of water libretexts.orgwpmucdn.com |

| Williamson Ether Synthesis | 1. NaH2. Methyl Iodide (CH₃I) | 1-(5-Chloro-2,3-dimethoxyphenyl)ethyl methyl ether | Anhydrous solvent (e.g., THF) wikipedia.orgmasterorganicchemistry.com |

Elimination Reactions and Olefin Formation

The secondary alcohol can undergo dehydration (elimination of a water molecule) to form an alkene, specifically 1-chloro-4-(1-ethenyl)-2,3-dimethoxybenzene. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid, and often requires heat.

The mechanism of this elimination can proceed through either an E1 or E2 pathway. For a secondary alcohol, the E1 pathway is common. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon to form the double bond.

Reactions Involving the Substituted Aromatic Ring System

The reactivity of the aromatic ring in this compound towards substitution is governed by the directing and activating/deactivating effects of the existing substituents: the chloro group, the two methoxy groups, and the 1-hydroxyethyl group.

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The positions of substitution are determined by the nature of the groups already present.

Methoxy groups (-OCH₃): These are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance.

Chloro group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can donate electron density through resonance. wikipedia.org

1-Hydroxyethyl group (-CH(OH)CH₃): This is generally considered a weakly deactivating group and an ortho, para-director.

Considering the combined effects of these substituents on this compound, the two methoxy groups are the strongest activating groups and will therefore have the dominant directing influence. The most likely positions for electrophilic attack are the carbons ortho and para to the methoxy groups. In this specific molecule, the C4 and C6 positions are ortho and para to the methoxy groups. However, the C6 position is also ortho to the chloro group. The C4 position is para to the C1 methoxy group and ortho to the C2 methoxy group. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions.

A common example of an EAS reaction is nitration. The nitration of 1,2-dimethoxy-4-chlorobenzene would likely yield 1,2-dimethoxy-4-chloro-5-nitrobenzene or 1,2-dimethoxy-4-chloro-6-nitrobenzene. nih.govgoogle.commdpi.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(5-Chloro-2,3-dimethoxy-6-nitrophenyl)ethanol or 1-(5-Chloro-2,3-dimethoxy-4-nitrophenyl)ethanol |

| Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-5-chloro-2,3-dimethoxyphenyl)ethanol |

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. libretexts.orgyoutube.com This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.com

In this compound, the leaving group would be the chloro substituent. However, the aromatic ring is substituted with electron-donating methoxy groups and a weakly deactivating hydroxyethyl (B10761427) group, rather than strong electron-withdrawing groups. nih.gov Therefore, the ring is not activated towards nucleophilic attack.

Under standard conditions, SNAr reactions are unlikely to occur on this substrate. Forcing conditions, such as high temperatures and pressures with very strong nucleophiles (e.g., sodium hydroxide (B78521) or sodium amide), might lead to some reaction, but this would likely be non-selective and could also promote other reactions like elimination-addition via a benzyne (B1209423) intermediate. youtube.com Given the electronic nature of the substituents, this compound is considered to be unreactive towards typical SNAr reactions. chemconnections.org

Article on this compound Canceled

Despite a thorough investigation into the chemical reactivity and transformation mechanisms of this compound, we must report that there is a significant lack of available scientific literature and data to fulfill the requirements of the proposed article.

Our extensive search for detailed research findings, including data on cross-coupling reactions, kinetic and thermodynamic analyses, and computational mechanistic elucidations specifically for this compound, did not yield the necessary information. The initial aim was to construct a comprehensive article structured around the following outline:

Mechanistic Investigations of Key Transformations Involving the Compound

Transition State Analysis and Computational Mechanistic Elucidation

The search included inquiries into major scientific databases and academic journals for studies on Suzuki, Buchwald-Hartwig, Heck, and other related palladium-catalyzed cross-coupling reactions involving this compound. Furthermore, efforts were made to uncover any kinetic, thermodynamic, or computational studies that would shed light on the mechanistic pathways of its transformations.

Unfortunately, the search results were very general, providing broad overviews of cross-coupling reactions without mentioning the specific compound of interest. No scholarly articles, patents, or database entries containing the requested experimental or theoretical data for this compound could be located.

Therefore, without the foundational scientific data, it is not possible to generate a professional and authoritative article that adheres to the strict content and structural requirements that were set out. The creation of interactive data tables and detailed research findings is unachievable due to the absence of primary source material.

We conclude that the chemical reactivity and mechanistic profile of this compound in the specified areas of interest have not been sufficiently investigated or reported in publicly accessible scientific literature.

Stereochemical Aspects and Chiral Properties of 1 5 Chloro 2,3 Dimethoxyphenyl Ethanol

Chiroptical Properties and Their Measurement

The chiroptical properties of a molecule, such as its specific rotation and circular dichroism, are fundamental characteristics that differentiate its enantiomers. These properties arise from the differential interaction of enantiomers with plane-polarized and circularly polarized light, respectively.

Specific Rotation: The specific rotation ([α]) is a measure of the extent to which a chiral compound rotates the plane of polarized light. While specific quantitative data for the specific rotation of the enantiomers of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol are not widely reported in publicly available literature, the values are determined experimentally using a polarimeter. The measurement involves passing monochromatic light through a solution of the enantiomerically enriched compound and measuring the angle of rotation. The specific rotation is a characteristic physical constant for a given enantiomer under specified conditions of temperature, solvent, and wavelength.

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules. It measures the differential absorption of left and right circularly polarized light. acs.org The resulting CD spectrum provides information about the stereochemical environment of the chromophores within the molecule. For this compound, the aromatic ring and its substituents act as chromophores. The CD spectrum of each enantiomer will be a mirror image of the other, exhibiting positive and negative Cotton effects at specific wavelengths, which are invaluable for assigning the absolute configuration of the enantiomers. acs.org The dissymmetry factor (g-factor) is a useful parameter derived from CD spectroscopy to characterize the chiroptical properties of thin films. acs.org

Racemization Pathways and Stereochemical Stability

The stereochemical stability of this compound is a critical consideration, particularly during its synthesis, purification, and storage. Racemization, the process by which an enantiomerically enriched sample converts into a racemic mixture, can occur through various mechanisms, compromising the enantiopurity of the desired product.

For secondary benzylic alcohols like this compound, the primary pathway for racemization involves the formation of a carbocation intermediate. This can be facilitated by acidic conditions or the presence of certain catalysts. acs.org The C-O bond of the alcohol can be protonated under acidic conditions, followed by the loss of a water molecule to form a planar, achiral carbocation. Subsequent nucleophilic attack by water can occur from either face of the carbocation with equal probability, leading to the formation of a racemic mixture.

The stability of the benzylic carbocation is a key factor influencing the rate of racemization. The presence of electron-donating groups on the phenyl ring can stabilize the carbocation, thereby increasing the propensity for racemization. In the case of this compound, the two methoxy (B1213986) groups are electron-donating, which could potentially increase the rate of racemization under acidic conditions. Conversely, the electron-withdrawing nature of the chlorine atom may have a counteracting effect.

The racemization of secondary benzylic alcohols can also be catalyzed by transition metals or solid acid catalysts like zeolites. nih.govepo.org These catalysts can facilitate the reversible cleavage of the C-O bond, leading to the formation of the achiral carbocation intermediate and subsequent racemization. acs.org

Enantiomeric Resolution Techniques for Scalable Separation

The separation of racemic mixtures of this compound into its individual enantiomers is crucial for its application in stereospecific synthesis. Several techniques can be employed for this purpose, with a focus on methods that are amenable to large-scale production.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the analytical and preparative separation of enantiomers. numberanalytics.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have shown broad applicability in resolving a wide range of chiral compounds, including aromatic alcohols. nih.govnih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a common CSP used for such separations. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. nih.gov Supercritical fluid chromatography (SFC) with polysaccharide-based CSPs also presents a viable and often more efficient alternative to HPLC for chiral separations. nih.gov

Enzymatic Kinetic Resolution: Enzymatic kinetic resolution is a powerful and highly enantioselective method for separating racemic alcohols. numberanalytics.com This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic alcohol at a much higher rate than the other. mdpi.com This results in a mixture of the acylated enantiomer (ester) and the unreacted enantiomer (alcohol), which can then be separated by conventional methods like chromatography.

For example, lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are known to be effective in the kinetic resolution of secondary alcohols like 1-phenylethanol (B42297) and its derivatives. nih.govresearchgate.net The choice of acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, and the reaction solvent can significantly influence the reaction rate and enantioselectivity. researchgate.net

Computational Chemistry and Theoretical Studies on 1 5 Chloro 2,3 Dimethoxyphenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. These calculations solve the Schrödinger equation for the molecule, providing insights into bond lengths, bond angles, and dihedral angles. For 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, this would involve optimizing the geometry of the phenyl ring, the ethanol (B145695) substituent, and the chloro and dimethoxy groups to find the lowest energy conformation.

Furthermore, these calculations reveal the electronic structure, including the distribution of electron density and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a key determinant of the molecule's reactivity and electronic properties. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | Data not available |

| Bond Length | C-O (methoxy) | Data not available |

| Bond Length | C-O (ethanol) | Data not available |

| Bond Angle | C-C-O (ethanol) | Data not available |

| Dihedral Angle | Cl-C-C-C | Data not available |

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound, such as those connecting the ethanol side chain and the methoxy (B1213986) groups to the phenyl ring, gives rise to multiple possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements and calculating their relative energies.

The result of this analysis is an energy landscape, which maps the potential energy of the molecule as a function of its conformational degrees of freedom. The landscape reveals the most stable conformers (local and global energy minima) and the energy barriers to rotation between them. This information is crucial for understanding the molecule's flexibility and the distribution of its conformers at a given temperature.

Prediction of Advanced Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters with a high degree of accuracy. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. unn.edu.ng These theoretical predictions, when compared with experimental data, can aid in the structural elucidation of the molecule. pitt.eduillinois.edusigmaaldrich.com

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These theoretical frequencies are invaluable in interpreting experimental infrared (IR) and Raman spectra. dergipark.org.tr

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Nucleus/Bond | Predicted Value |

| 1H NMR Chemical Shift | -OH | Data not available |

| 13C NMR Chemical Shift | C-Cl | Data not available |

| IR Vibrational Frequency | C-O Stretch | Data not available |

Computational Modeling of Molecular Interactions with Abstract Binding Cavities

To understand how this compound might interact with biological macromolecules, computational docking studies can be performed. nih.gov In the absence of a specific target protein, an abstract binding cavity can be used to model potential interactions.

This involves defining a hypothetical receptor site with various properties (e.g., hydrophobicity, hydrogen bonding capabilities) and then computationally "docking" the molecule into this cavity. The results provide insights into the likely binding modes and the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that could be formed. This can be a preliminary step in drug discovery and design. nih.gov

Reaction Pathway Modeling and Mechanistic Insights via Computation

Theoretical chemistry can be employed to model the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed.

This modeling provides detailed mechanistic insights, such as identifying the rate-determining step and the nature of the transition state. For example, one could theoretically investigate the mechanism of its synthesis or potential metabolic pathways.

Advanced Spectroscopic and Chromatographic Methods for Characterization in Research Contexts

Multi-dimensional NMR Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a molecule with the complexity of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, multi-dimensional NMR techniques are employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

In a typical research context, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized.

¹H NMR: The proton NMR spectrum would provide initial information on the number of different types of protons and their immediate electronic environment. The aromatic protons would appear as distinct signals, with their coupling patterns revealing their relative positions on the phenyl ring. The methoxy (B1213986) groups would each present as a singlet, while the ethanol (B145695) side chain would show a quartet for the methine proton and a doublet for the methyl group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two methoxy carbons, the aromatic carbons, and the carbons of the ethanol side chain.

COSY: This experiment would reveal proton-proton couplings, for instance, confirming the coupling between the methine and methyl protons of the ethanol group.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the placement of the substituents on the aromatic ring by observing correlations from the methoxy protons to the aromatic carbons and from the aromatic protons to other carbons in the ring.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous substituted phenylethanols, is presented below. rsc.org

| Atom | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) |

| C1 | - | ~145-150 |

| C2 | - | ~150-155 |

| C3 | - | ~110-115 |

| C4 | ~7.0-7.2 (d) | ~125-130 |

| C5 | - | ~120-125 |

| C6 | ~6.9-7.1 (d) | ~115-120 |

| C7 (CH-OH) | ~4.8-5.0 (q) | ~65-70 |

| C8 (CH₃) | ~1.3-1.5 (d) | ~25-30 |

| OCH₃ (at C2) | ~3.8-3.9 (s) | ~55-60 |

| OCH₃ (at C3) | ~3.7-3.8 (s) | ~55-60 |

| OH | ~5.2-5.4 (d) | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are estimates based on structurally similar compounds.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₃ClO₃), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Electron impact (EI) ionization is often used to induce fragmentation, providing valuable structural information. The fragmentation of alcohols typically proceeds through two main pathways: α-cleavage and dehydration. libretexts.orglibretexts.org

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized cation.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion would result in a fragment with a mass 18 units lower than the parent ion.

A plausible fragmentation pathway would also involve the cleavage of the bond between the aromatic ring and the ethanol side chain.

Below is a table of expected major fragments in the mass spectrum of this compound.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 216/218 | [C₁₀H₁₃ClO₃]⁺ | Molecular Ion |

| 201/203 | [C₉H₁₀ClO₃]⁺ | Loss of •CH₃ (α-cleavage) |

| 198/200 | [C₁₀H₁₁ClO₂]⁺ | Loss of H₂O (Dehydration) |

| 185/187 | [C₈H₈ClO₃]⁺ | Cleavage of the ethyl group |

| 171/173 | [C₇H₅ClO₃]⁺ | Further fragmentation |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study conformational changes and intermolecular interactions. nih.gov These two techniques are complementary, as some vibrational modes that are strong in FT-IR are weak in Raman and vice versa. nih.gov

For this compound, characteristic vibrational bands would be observed for the O-H, C-H, C=C (aromatic), C-O, and C-Cl bonds. The position and shape of the O-H stretching band, in particular, can provide insights into hydrogen bonding interactions. In a concentrated sample, a broad O-H band would be expected due to intermolecular hydrogen bonding, while in a dilute solution in a non-polar solvent, a sharper "free" O-H stretching band would be observed at a higher frequency.

A representative table of expected vibrational frequencies is provided below, based on data for substituted phenols and aromatic compounds. nih.govnih.govresearchgate.net

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | 3200-3600 (broad) | Weak |

| C-H stretch (aromatic) | 3000-3100 | Strong |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Strong |

| C-O stretch (alcohol) | 1050-1200 | Weak |

| C-O stretch (ether) | 1000-1300 | Moderate |

| C-Cl stretch | 600-800 | Moderate |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral compound, it exists as a pair of enantiomers. Chiral chromatography, using either high-performance liquid chromatography (HPLC) or gas chromatography (GC), is the primary method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. nih.govnih.govfuture4200.com

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel®, Chiralpak®), are commonly used for this purpose. nih.govnih.gov The choice of mobile phase is also critical for achieving good separation. Both normal-phase (e.g., hexane (B92381)/isopropanol) and polar organic (e.g., methanol (B129727) or ethanol) mobile phases can be effective. nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

A table outlining typical conditions for the chiral HPLC separation of a compound like this compound is presented below.

| Parameter | Condition |

| Column | Chiralpak® IA or similar amylose-based CSP |

| Mobile Phase | Hexane/Ethanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Advanced X-ray Crystallography of Derivatives and Co-crystals

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute three-dimensional structure of a molecule, including its stereochemistry. While obtaining suitable crystals of the parent compound can sometimes be challenging, the formation of derivatives or co-crystals can facilitate crystallization. nih.govvensel.org

For this compound, a crystalline derivative could be prepared, for example, by esterification of the hydroxyl group. The resulting crystal would then be subjected to X-ray diffraction analysis. The diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This analysis provides definitive information on bond lengths, bond angles, and the absolute configuration (R or S) of the chiral center. nih.gov

An example of the type of data obtained from a single-crystal X-ray diffraction study of a related chloro-dimethoxy substituted compound is shown in the table below. nih.gov

| Crystallographic Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5657 |

| b (Å) | 9.3203 |

| c (Å) | 18.2134 |

| α (°) | 90 |

| β (°) | 91.540 |

| γ (°) | 90 |

| Volume (ų) | 1452.9 |

| Z | 4 |

Strategic Utility of 1 5 Chloro 2,3 Dimethoxyphenyl Ethanol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the hydroxyl and chloro-dimethoxyphenyl moieties in 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol allows it to serve as a precursor to a variety of more complex organic molecules. The secondary alcohol can undergo a host of standard chemical transformations. For instance, oxidation can convert the alcohol to the corresponding ketone, 1-(5-chloro-2,3-dimethoxyphenyl)ethanone. This ketone can then serve as an electrophilic site for various nucleophilic additions, such as Grignard or organolithium reagents, to generate tertiary alcohols with increased molecular complexity.

Furthermore, the hydroxyl group can be an effective leaving group after conversion to a sulfonate ester (e.g., tosylate or mesylate) or through the use of reagents like thionyl chloride, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides, cyanides, and thiols, which are valuable for the synthesis of biologically active compounds and other functional materials. The aromatic ring itself provides a scaffold that can be further modified, although the existing substituents will direct any subsequent electrophilic aromatic substitution reactions.

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally related compounds from a common intermediate. google.com this compound is well-suited for such strategies due to its distinct functional groups that can be manipulated independently.

For example, one divergent pathway could begin with the protection of the alcohol group, followed by modification of the aromatic ring. The chloro substituent could potentially undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-nitrogen bonds. Subsequent deprotection of the alcohol would yield a new set of substituted phenylethanol derivatives.

Alternatively, the initial reactions could focus on the alcohol functionality. As mentioned, oxidation to the ketone provides a branch point. The ketone can then be subjected to various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce carbon-carbon double bonds. These alkenes can then undergo a range of further transformations, including hydrogenation, epoxidation, or dihydroxylation, leading to a diverse set of products. This divergent approach enables the efficient exploration of chemical space around the 1-(5-chloro-2,3-dimethoxyphenyl) scaffold.

A hypothetical divergent synthesis from this compound is outlined below:

Table 1: Hypothetical Divergent Synthesis Pathways

| Starting Material | Reagents and Conditions | Intermediate Product | Potential Further Reactions |

|---|

Incorporation into Supramolecular Structures or Materials Research

While specific examples are not prevalent in the literature, building blocks like this compound possess structural features that could be exploited in supramolecular chemistry and materials science. The aromatic ring can participate in π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating the formation of ordered networks.

Furthermore, the chloro and methoxy (B1213986) substituents can influence the electronic properties and solubility of any resulting materials. For instance, the dimethoxy substitution pattern could be relevant in the design of liquid crystalline materials. By modifying the core structure, for example, by introducing long alkyl chains via etherification of the alcohol, it might be possible to design amphiphilic molecules capable of forming micelles or vesicles. The chloro group also provides a handle for further functionalization, potentially allowing for the attachment of the molecule to polymer backbones or surfaces.

Role in Combinatorial Chemistry Libraries focused on Methodological Development

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as libraries. nih.govnih.gov These libraries are then screened for desired properties, a process widely used in drug discovery and materials science. google.com Substituted phenylethanols are valuable scaffolds in such libraries due to their prevalence in biologically active molecules.

This compound could serve as a key building block in the generation of a focused combinatorial library. The general approach would involve immobilizing the building block on a solid support, often through the hydroxyl group. The aromatic ring could then be subjected to a variety of reactants in a parallel synthesis format. For example, a library of amides could be generated by first converting the alcohol to an amine and then reacting it with a diverse set of carboxylic acids.

The development of new synthetic methodologies could also benefit from using this compound as a model substrate. For instance, new catalytic systems for C-H activation or cross-coupling reactions could be tested on the substituted aromatic ring. The presence of multiple functional groups would allow for the assessment of the catalyst's selectivity and functional group tolerance. The straightforward analysis of the reaction products by techniques like NMR and mass spectrometry would facilitate the rapid evaluation of new synthetic methods.

Future Research Directions and Emerging Opportunities for 1 5 Chloro 2,3 Dimethoxyphenyl Ethanol

Exploration of Novel Catalytic Transformations

The functional groups of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol offer a rich playground for exploring a variety of catalytic transformations. The secondary alcohol can be a focal point for oxidation and dehydrogenation reactions, while the substituted aromatic ring allows for various coupling and functionalization strategies.

Future research could focus on:

Asymmetric Oxidation: The development of efficient catalytic systems for the oxidation of the secondary alcohol to the corresponding ketone, 5-chloro-2,3-dimethoxyacetophenone. Ruthenium(III)-catalyzed oxidation has been demonstrated for 1-phenylethanol (B42297) and its substituted derivatives, suggesting a potential avenue for this transformation. ias.ac.in

Catalytic Dehydrogenation: Similar to other alcohols, catalytic transfer dehydrogenation presents a viable route for the synthesis of the corresponding ketone. researchgate.net This approach is often favored for its mild conditions and use of more environmentally benign oxidants.

Cross-Coupling Reactions: The chloro-substituent on the aromatic ring is a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. These reactions would enable the synthesis of a diverse library of derivatives with modified electronic and steric properties. The efficiency of Suzuki-Miyaura cross-coupling for aryl halides in green solvents has been demonstrated and could be a sustainable approach. mdpi.com

Direct C-H Functionalization: Investigating the direct functionalization of the C-H bonds on the aromatic ring could lead to more atom-economical synthetic routes to novel derivatives, avoiding the need for pre-functionalized starting materials.

Development of Sustainable Synthesis Routes

The increasing demand for environmentally friendly chemical processes necessitates the development of sustainable synthetic methods for this compound and its derivatives. Key areas for future research include biocatalysis and the adoption of green chemistry principles.

Biocatalytic Asymmetric Reduction: The synthesis of enantiomerically pure this compound can be achieved through the asymmetric reduction of the corresponding ketone. Biocatalysis, using whole-cell systems or isolated enzymes like alcohol dehydrogenases, offers a highly enantioselective and environmentally benign alternative to traditional chemical methods. magtech.com.cnnih.govmdpi.comnih.gov The use of recombinant enzymes can further enhance yield and enantiomeric excess. mdpi.com

Green Chemistry Approaches: The synthesis of substituted phenols, a related structural motif, has been achieved using green and highly efficient protocols, such as the ipso-hydroxylation of arylboronic acids in ethanol (B145695) with aqueous hydrogen peroxide. rsc.orgnih.govresearchgate.net Similar green approaches could be explored for the synthesis of the precursors to this compound. Transition-metal-free radical coupling of aromatic alcohols also presents a sustainable pathway for creating C-C bonds. nih.gov

| Sustainable Synthesis Strategy | Potential Application to this compound | Key Advantages |

| Biocatalytic Asymmetric Reduction | Synthesis of specific enantiomers (R or S) from 5-chloro-2,3-dimethoxyacetophenone. | High enantioselectivity, mild reaction conditions, reduced environmental impact. magtech.com.cnnih.govmdpi.comnih.gov |

| Green Solvents and Reagents | Utilizing ethanol as a solvent and hydrogen peroxide as an oxidant in synthetic steps. rsc.orgnih.govresearchgate.net | Reduced toxicity and waste, improved safety profile. |

| Transition-Metal-Free Coupling | Formation of derivatives through radical coupling reactions, avoiding heavy metal catalysts. nih.gov | Lower cost, reduced metal contamination in products. |

| Chemoenzymatic Processes | Combining chemical oxidation with enzymatic reduction in a one-pot process for deracemization. nih.govrsc.org | High enantiopurity and good yields for a range of substituted phenylethanols. nih.govrsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms can offer significant advantages in terms of efficiency, safety, and scalability for the production and derivatization of this compound.

Flow Chemistry for Synthesis and Derivatization: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.govnih.gov Reactions that are highly exothermic or involve hazardous reagents can be performed more safely in microreactors. nih.govamt.uk The synthesis of derivatives through aromatic substitutions or nitrations are well-suited for flow chemistry applications. amt.ukvapourtec.com Superheated flow conditions can also accelerate reactions, potentially replacing the need for catalysts. acs.org

Automated Synthesis Platforms: Automated systems can accelerate the discovery and optimization of new derivatives by performing high-throughput screening of reaction conditions and reagents. sigmaaldrich.comresearchgate.netmetoree.commit.edu These platforms can be programmed to perform a series of reactions, purifications, and analyses, significantly reducing manual labor and time. mit.eduimperial.ac.uk

Potential in Advanced Materials Science as a Monomer or Ligand

The bifunctional nature of this compound, with its reactive hydroxyl group and functionalized aromatic ring, makes it an interesting candidate for applications in materials science.

Monomer for Polymer Synthesis: The hydroxyl group can participate in condensation polymerizations to form polyesters, polyurethanes, or polyethers. numberanalytics.com The substituted phenyl ring can impart specific properties to the resulting polymer, such as thermal stability, flame retardancy (due to the chlorine atom), and altered solubility. The functionalization of monomers is a key strategy for creating polymers with desired characteristics. researchgate.net

Ligand for Coordination Chemistry: The oxygen atom of the hydroxyl group and potentially the methoxy (B1213986) groups can act as donor atoms for metal coordination. nsu.ru The substituted phenyl ring allows for the tuning of the electronic and steric properties of the resulting metal complexes. digitellinc.com Such complexes could find applications in catalysis or as functional materials. The principles of hard and soft acids and bases (HSAB) would govern the preference for certain metal ions. nih.gov

Frontiers in Computational Design and Prediction for Derivatives

Computational chemistry offers powerful tools to guide and accelerate the discovery of new derivatives of this compound with desired properties.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to predict the physicochemical and biological properties of derivatives based on their molecular descriptors. nih.govresearchgate.netnih.gov This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis. Machine learning-based QSPR models have shown success in predicting the electronic properties of substituted polycyclic aromatic hydrocarbons. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. chemrxiv.org It can help in understanding reaction mechanisms and predicting the regioselectivity of electrophilic aromatic substitution reactions. figshare.com Computational modeling can also be employed to understand the metabolism of aromatic compounds by enzymes. researchgate.net

| Computational Approach | Application to this compound Derivatives | Potential Outcome |

| QSPR | Predicting properties like solubility, and potential bioactivity. nih.govnih.gov | Rapid identification of derivatives with desired characteristics for specific applications. |

| DFT | Calculating electronic properties, reaction energetics, and spectroscopic data. chemrxiv.orgfigshare.com | Deeper understanding of reactivity and guidance for synthetic efforts. |

| Molecular Docking | Simulating the interaction of derivatives with biological targets (e.g., enzymes). | Prioritization of compounds for biological testing. |

Q & A

Q. What are the optimized synthetic routes for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including epoxidation or reduction of precursor chalcones. For example, analogous compounds are synthesized by stirring chalcone derivatives in ethanol with NaOH and hydrogen peroxide, followed by recrystallization . Key factors affecting yield include:

- Solvent polarity : Polar solvents like ethanol enhance intermediate solubility .

- Catalyst/base selection : NaOH is effective for deprotonation and reaction initiation .

- Temperature : Optimal yields are achieved at 90°C for intermediates .

- Stirring time : Extended stirring (2+ hours) ensures complete reaction .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl, chloro, methoxy) via characteristic peaks (e.g., 3253 cm⁻¹ for O-H stretch) .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., monoclinic crystal system, space group I2/a) .

- NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) .

- HPLC : Monitors purity, with methanol/water mobile phases for polar derivatives .

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data for this compound be resolved?

Methodological Answer:

- Multi-technique validation : Cross-validate IR, NMR, and X-ray data. For example, hydrogen bonding observed in X-ray (e.g., O-H···O interactions) should align with IR O-H stretches .

- SHELX refinement : Use SHELXL for high-resolution crystallographic refinement to resolve atomic displacement parameter (ADP) discrepancies .

- DFT calculations : Predict vibrational frequencies or NMR chemical shifts to reconcile experimental data .

Q. What structural modifications enhance the compound's bioactivity, and how are SAR studies designed?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to assess antibacterial potency .

- Epoxide ring opening : Replace the ethoxy group with amino or thiol groups to study cytotoxicity .

- In silico modeling : Use docking simulations (e.g., AutoDock) to predict binding affinity against target enzymes .

Q. How does the crystal structure inform stability and reactivity under storage conditions?

Methodological Answer:

- Hydrogen-bonding analysis : Strong O-H···O networks (e.g., 2.75 Å) improve thermal stability .

- Hygroscopicity testing : Monitor crystal degradation at 40–80% humidity; ethanol recrystallization reduces water absorption .

- TGA/DSC : Assess decomposition temperatures (e.g., >200°C for anhydrous forms) .

Q. What strategies mitigate environmental risks during disposal or lab-scale synthesis?

Methodological Answer:

- Biodegradability assays : Use OECD 301F test to measure microbial degradation rates .

- Waste solvent recycling : Ethanol from recrystallization can be distilled and reused .

- Ecotoxicology screening : Daphnia magna assays evaluate acute toxicity (LC₅₀ > 10 mg/L recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.